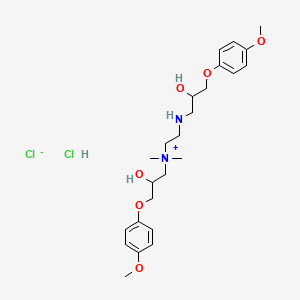
N,N'-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine is a complex organic compound that belongs to the class of chiral β-amino alcohols. These compounds are known for their significant role in asymmetric synthesis and catalysis, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine typically involves the regioselective ring opening of epoxides by chiral amines. This method is straightforward and yields high purity products. For instance, the reaction of glycidol with p-methoxyphenol in the presence of chiral amino alcohols as organocatalysts can achieve high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of asymmetric organocatalysis and regioselective ring opening of epoxides can be scaled up for industrial applications, ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine has several scientific research applications:
Biology: The compound’s chiral nature makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for synthesizing β-blockers and other pharmacologically active compounds.
Industry: Its role in producing high-value chemicals and materials, such as polymers and resins, is significant.
Wirkmechanismus
The mechanism by which N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine exerts its effects involves its ability to act as a chiral catalyst. It facilitates the formation of enantiomerically pure products by stabilizing transition states and intermediates through hydrogen bonding and steric interactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the compound’s chiral centers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(3-(p-cresoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine
- N,N’-Bis(3-(p-phenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine
- N,N’-Bis(3-(p-chlorophenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine
Uniqueness
N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine is unique due to its high enantioselectivity and efficiency as an organocatalyst. The presence of the p-methoxyphenoxy group enhances its catalytic properties, making it more effective in asymmetric synthesis compared to similar compounds.
Eigenschaften
CAS-Nummer |
50886-73-2 |
|---|---|
Molekularformel |
C24H38Cl2N2O6 |
Molekulargewicht |
521.5 g/mol |
IUPAC-Name |
[2-hydroxy-3-(4-methoxyphenoxy)propyl]-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]ethyl]-dimethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H37N2O6.2ClH/c1-26(2,16-20(28)18-32-24-11-7-22(30-4)8-12-24)14-13-25-15-19(27)17-31-23-9-5-21(29-3)6-10-23;;/h5-12,19-20,25,27-28H,13-18H2,1-4H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
LYNCXVGFZKKGDB-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCNCC(COC1=CC=C(C=C1)OC)O)CC(COC2=CC=C(C=C2)OC)O.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
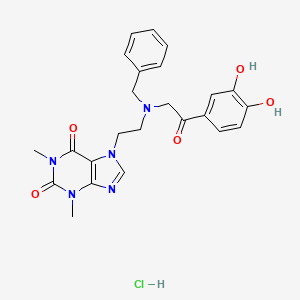
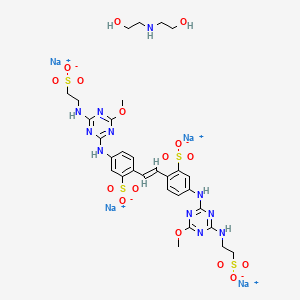
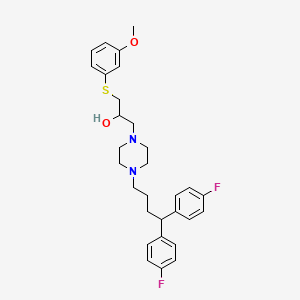
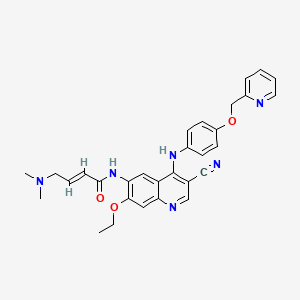
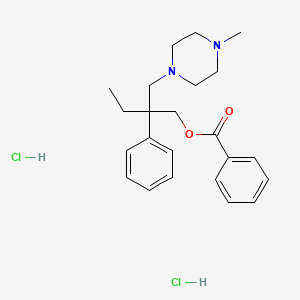
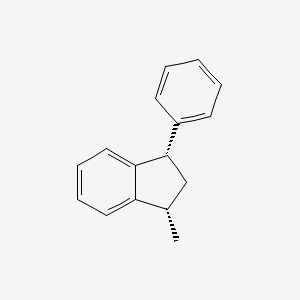
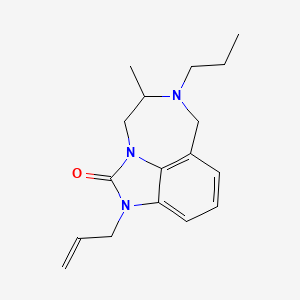
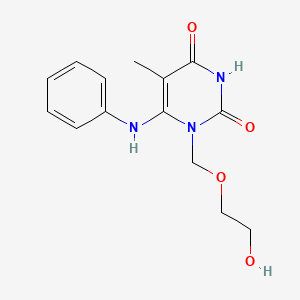
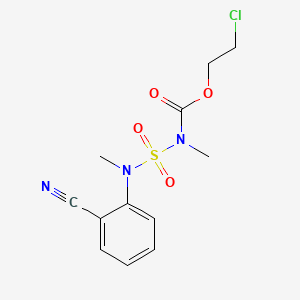
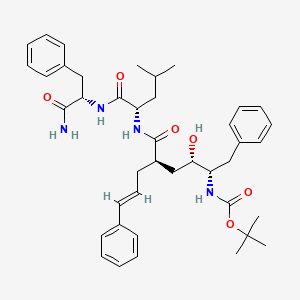
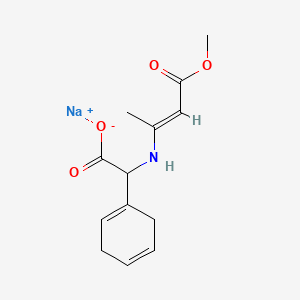
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B15194146.png)
